molecular formula C8H11N3O3 B1474796 1-(2-(ethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid CAS No. 1697170-11-8

1-(2-(ethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1474796
CAS RN: 1697170-11-8
M. Wt: 197.19 g/mol
InChI Key: RRMSBJISPQVXSY-UHFFFAOYSA-N
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Description

The compound “1-(2-(ethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid” is a derivative of imidazole, which is a heterocyclic compound. The ethylamino group suggests the presence of an ethylamine, which is a primary amine. The carboxylic acid group is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure would likely show the imidazole ring, with the ethylamino and carboxylic acid groups attached at the 1 and 4 positions, respectively. The 2-oxoethyl group would also be attached to the nitrogen in the 1 position of the imidazole ring .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. The carboxylic acid group could undergo reactions like esterification or amide formation. The amine group could participate in reactions like alkylation or acylation .


Physical And Chemical Properties Analysis

Without specific data, we can only infer potential properties. For instance, due to the presence of both polar (carboxylic acid) and nonpolar (ethyl) groups, it might have intermediate solubility properties. The presence of an acidic (carboxylic acid) and a basic (amine) group means it could act as a buffer in solution .

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including compounds like 1-(2-(ethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid, have been extensively studied for their antitumor activity. Research indicates that bis(2-chloroethyl)amino derivatives of imidazole and related structures exhibit promising antitumor properties. Some of these compounds have advanced to preclinical testing stages, highlighting their potential in the development of new anticancer drugs and compounds with varied biological activities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Bioactive 1,3,4-Oxadiazole Compounds

The oxadiazole core, particularly the 1,3,4-oxadiazole derivatives, serves as bioisosteres for carboxylic acids, carboxamides, and esters, showcasing a broad range of pharmacological applications. These derivatives are utilized in the synthesis of polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. Their widespread applications across different domains underscore their significance in both medicinal chemistry and material science (Rana, K., Salahuddin, & Sahu, J., 2020).

Synthesis and Transformation of Phosphorylated 1,3-Azoles

Phosphorylated derivatives of 1,3-azoles, including imidazoles, are synthesized using various methods and are known for their diverse chemical and biological properties. These derivatives exhibit activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types. This versatility in biological activities makes them interesting for further exploration in the development of new therapeutic agents (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).

Antioxidant Capacity of Imidazole Derivatives

The ABTS/PP decolorization assay reveals that certain antioxidants, particularly those of phenolic nature, can form coupling adducts with radicals, suggesting that imidazole derivatives may participate in antioxidant reactions. This property can contribute to the total antioxidant capacity of a system, although the specificity and relevance of such reactions in biological systems require further investigation (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).

Safety and Hazards

Again, without specific data, we can only make educated guesses. Generally, compounds containing amine and carboxylic acid groups can be irritants. Proper safety measures should be taken while handling such compounds .

Future Directions

The future directions for studying this compound would depend on its potential applications. If it shows biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it could be used in the development of new synthetic methods or materials .

properties

IUPAC Name

1-[2-(ethylamino)-2-oxoethyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-2-9-7(12)4-11-3-6(8(13)14)10-5-11/h3,5H,2,4H2,1H3,(H,9,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMSBJISPQVXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(ethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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